N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-5-2-3-6-16(15)14-24-10-4-7-18(22(24)26)21(25)23-17-8-9-19-20(13-17)28-12-11-27-19/h2-10,13H,11-12,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOPBAHXXMHXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial reaction typically involves the formation of sulfonamide derivatives followed by further derivatization with various acetamides. The synthesis pathway can be summarized as follows:
- Formation of Sulfonamide : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium.
- Derivatization : The sulfonamide is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in the presence of a base like lithium hydride to yield the final product .
Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit significant inhibitory activity against key enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism and a target for Type 2 Diabetes Mellitus (T2DM) management.
- Acetylcholinesterase : A target for Alzheimer's disease (AD) treatment.
The synthesized compounds were screened for their inhibitory effects on these enzymes, showing promising results that suggest potential therapeutic applications in managing T2DM and AD .
Anti-inflammatory and Analgesic Properties
In related studies, compounds structurally similar to this compound have been evaluated for their anti-inflammatory and analgesic activities. For instance:
- Compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammation.
- Certain derivatives showed up to 86% inhibition of edema compared to standard anti-inflammatory drugs like sodium diclofenac .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Diabetes Management : A study investigated the effects of a related compound on blood glucose levels in diabetic rats. Results indicated a reduction in postprandial glucose levels by approximately 30% , suggesting a mechanism involving α-glucosidase inhibition .
- Neuroprotection : Another study assessed the neuroprotective effects of benzodioxin derivatives in models of oxidative stress. The compounds showed a reduction in lipid peroxidation and improved cognitive function metrics in treated animals .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- The presence of the benzodioxin moiety is crucial for enzyme inhibition.
- Substituents on the aromatic rings modulate potency and selectivity towards specific targets.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Target Compound :
- Core : 1,2-Dihydropyridine with a 2-oxo group.
- Substituents :
- Position 1: 2-Methylphenylmethyl.
- Position 3: Carboxamide-linked 2,3-dihydro-1,4-benzodioxin.
Analog 2 () :
- Core : Dihydropyrimido[1,2-a]benzimidazole (fused benzimidazole).
- Substituents :
- Biphenyl and phenyl groups.
Analog 3 () :
- Core : Pyridin-3-amine with benzodioxin.
- Substituents: Dimethylaminomethylphenyl and methoxy groups.
- Implications : The amine group may improve solubility, but reduced steric bulk compared to the target compound could alter target specificity .
Substituent Effects
Pharmacological Implications
- Target Compound vs. Dihydropyridines () : Unlike classical 1,4-dihydropyridines (e.g., nifedipine), the 1,2-dihydropyridine core here lacks symmetry, possibly reducing calcium channel affinity. The benzodioxin moiety may redirect activity toward CNS targets, such as serotonin or dopamine receptors .
- Thioether-Containing Analogs () : Thio groups in AZ331/AZ257 could confer antioxidant properties or modulate cytochrome P450 interactions, contrasting with the target compound’s oxygen-based linkages .
- Fused-Ring Systems (–2) : Increased aromaticity in dihydropyrimido analogs may enhance DNA intercalation or kinase inhibition, diverging from the target compound’s likely GPCR or ion channel focus .
Preparation Methods
Nitration of 2,3-Dihydro-1,4-benzodioxin
The benzodioxin core is functionalized at the 6-position through electrophilic aromatic substitution. Nitration using fuming nitric acid in acetic anhydride at 0–5°C yields 6-nitro-2,3-dihydro-1,4-benzodioxin. Regioselectivity is controlled by the electron-donating oxygen atoms of the dioxane ring, directing nitration to the para position relative to the ether linkages.
Reduction of Nitro Group to Amine
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to a primary amine, producing 2,3-dihydro-1,4-benzodioxin-6-amine in 85–92% yield. Alternative reductants like Fe/HCl or SnCl₂ may be used but risk over-reduction or side reactions.
Synthesis of 1-[(2-Methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
Hantzsch-Type Cyclization for Pyridone Formation
The dihydropyridone scaffold is constructed via a modified Hantzsch reaction. Ethyl 3-oxopent-4-enoate (1.0 equiv), 2-methylbenzylamine (1.2 equiv), and ammonium acetate (2.0 equiv) undergo cyclocondensation in refluxing ethanol (12 h), yielding ethyl 1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate. The reaction proceeds via enamine intermediate formation, followed by 6π-electrocyclic ring closure.
Saponification of Ester to Carboxylic Acid
The ethyl ester is hydrolyzed using NaOH (2M, 80°C, 4 h) to afford the free carboxylic acid. Acidification with HCl (1M) precipitates the product, which is recrystallized from ethanol/water (1:1) to achieve >95% purity.
Amide Coupling of Fragments
Activation of Carboxylic Acid
The dihydropyridone-3-carboxylic acid is activated using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent, 1.5 equiv) in N-methylpyrrolidone (NMP) at 0°C. This generates a reactive acyloxyphosphonium intermediate, facilitating nucleophilic attack by the benzodioxin amine.
Aminolysis and Workup
Benzodioxin-6-amine (1.2 equiv) is added dropwise, followed by ethyldiisopropylamine (2.0 equiv) to scavenge HCl. After stirring at 25°C for 6 h, the reaction is quenched with ice-water, and the precipitate is filtered. Crude product is purified via recrystallization from toluene, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (73% yield).
Optimization and Challenges
Regioselectivity in Pyridone Alkylation
Initial attempts to introduce the 2-methylbenzyl group via alkylation of 2-hydroxypyridine resulted in low yields due to O- vs. N-alkylation competition. Switching to a Hantzsch approach with pre-functionalized amines improved selectivity.
Amidation Efficiency
Early coupling methods using EDCl/HOBt provided moderate yields (55–60%). Transitioning to Mukaiyama’s reagent enhanced efficiency by minimizing racemization and side-product formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
